molecular formula C16H22N2O2 B4940613 N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide

N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide

Cat. No. B4940613
M. Wt: 274.36 g/mol
InChI Key: ZBXCNGBXRKSYOC-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide, also known as NAMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide involves its binding to the active site of FAAH, which results in the inhibition of its enzymatic activity. This inhibition leads to the accumulation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which can activate cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors can result in various physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects
N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of FAAH activity, the accumulation of endocannabinoids, and the activation of cannabinoid receptors. These effects can result in various therapeutic benefits, such as pain relief, anti-inflammatory effects, and anxiolytic effects. Additionally, N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide has several advantages as a research tool, including its selectivity for FAAH inhibition, its potency, and its ability to cross the blood-brain barrier. However, there are also some limitations associated with the use of N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide in lab experiments, including its potential for off-target effects, its potential for toxicity, and its limited solubility in water.

Future Directions

There are several future directions for research on N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide, including the development of more potent and selective FAAH inhibitors, the investigation of its potential therapeutic applications in various pathological conditions, and the exploration of its effects on other systems beyond the endocannabinoid system. Additionally, the development of novel synthesis methods for N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide and related compounds can also be an area of future research.
Conclusion
In conclusion, N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide, or N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide, is a chemical compound that has significant potential for various scientific research applications. Its selective inhibition of FAAH and its ability to increase endocannabinoid levels make it a promising candidate for the development of therapeutics for various pathological conditions. However, further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential limitations and advantages for lab experiments.

Synthesis Methods

The synthesis of N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide can be achieved through a multi-step process, starting with the reaction of 4-methylacetanilide with cyclohexanone in the presence of a catalyst. The resulting product is then subjected to acetylation using acetic anhydride to obtain N-acetyl-4-methylcyclohexanone. This intermediate product is then reacted with ammonium acetate and palladium on carbon to produce N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide.

Scientific Research Applications

N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, drug development, and neuroscience. One of the primary research applications of N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide is its use as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH by N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide can result in increased levels of endocannabinoids, which can have therapeutic effects in various pathological conditions, such as pain, inflammation, and anxiety.

properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-8-9-14(10-15(11)17-12(2)19)18-16(20)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCNGBXRKSYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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